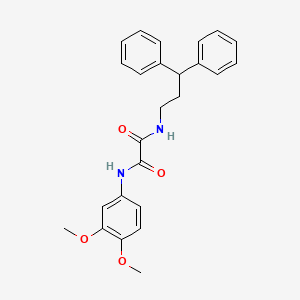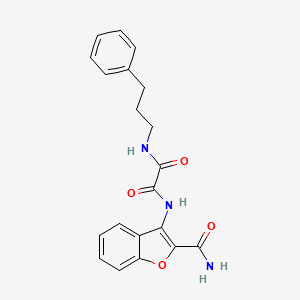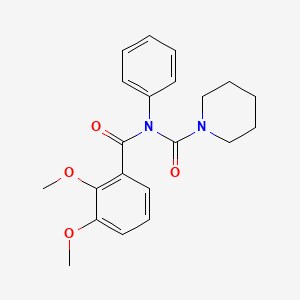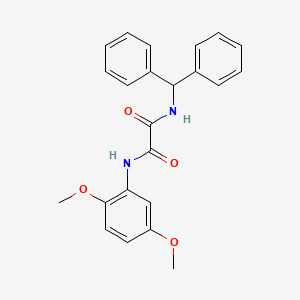
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (DDPE) is a small molecule that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. DDPE has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is still not fully understood. However, it is believed that it binds to the active site of the AChE enzyme and inhibits its activity. It is also believed to act as an inhibitor of the PAP enzyme by binding to its active site and blocking its activity.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can inhibit the activity of the AChE enzyme and the PAP enzyme. It has also been shown to inhibit the expression of certain genes involved in cell growth and differentiation. In vivo studies have demonstrated that N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide can reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that it is relatively inexpensive to synthesize and is easily available. Additionally, it has been shown to have a wide range of biochemical and physiological effects. The main limitation of using N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in lab experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
Future research could focus on further elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, as well as its effects on other enzymes and proteins. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide, such as its ability to reduce inflammation and improve cognitive function. Finally, further research could also focus on developing new synthetic methods for producing N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide in order to make it more widely available.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is synthesized using a three-step reaction. The first step involves the reaction of 3,4-dimethoxyphenylboronic acid with 3,3-diphenylpropyl bromide in the presence of a base. This reaction forms a tertiary amine, which is then reacted with ethylene diamine in the presence of a catalyst to form N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has also been studied for its ability to inhibit the enzyme phosphatidic acid phosphatase (PAP), which plays a role in the regulation of cell growth and differentiation.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-30-22-14-13-20(17-23(22)31-2)27-25(29)24(28)26-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBQIVTSUAHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)








![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6485153.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B6485161.png)
![(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6485163.png)